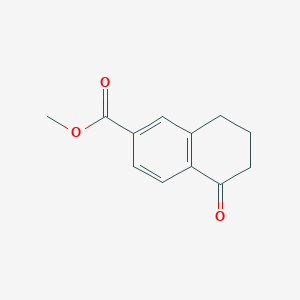
Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Descripción general
Descripción
“Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate” is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.23 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate” is1S/C12H12O3/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis
“Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate” is a solid substance . It should be stored in a sealed container at room temperature .Aplicaciones Científicas De Investigación
Preparation and Reaction Characteristics
- Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is used in the preparation and inverse-electron-demand Diels–Alder reaction. This reaction involves the use of dimethyl methoxymethylenemalonate and 1,1-Dimethoxyethylene, leading to the product 6-methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalene (Boger & Mullican, 2003).
Photoreaction Properties
- The compound is involved in photoreactions with amines, particularly in radical cyclization and ring expansion reactions. These photoreactions are promoted through photoinduced electron transfer processes (Hasegawa, 1997).
Enantioselective Synthesis
- It is used in the enantioselective synthesis of natural products like 2,15-dihydroxycalamenene and 2-methoxycalamenene. The synthesis starts from different isomers of methyl-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, demonstrating its versatility in stereochemical control (Serra, 2015).
Bromination and Ring Expansion
- The compound is also studied for its regioselectivity in bromination reactions and the synthesis of thiabiscyclanones. These studies provide insights into its reactivity and potential applications in creating new chemical entities (Pankratov et al., 2004).
Application in Terpenoid Synthesis
- Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate serves as a key intermediate in the synthesis of terpenoids. Its transformation through various chemical processes highlights its importance in the synthesis of complex natural products (Katoh et al., 2006).
Antioxidant and Tumor Inhibitory Activity
- Some derivatives of this compound, specifically those containing pyridine, thioxopyridine, and pyrazolopyridine moieties, exhibit antioxidant and tumor inhibitory activities. This points towards its potential in medicinal chemistry and drug development (Hamdy et al., 2013).
Solid State NMR and X-ray Crystallography
- Solid state NMR and X-ray crystallography studies of tetrahydronaphthalene derivatives, including methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, reveal dynamic disorder in their solid state. Such studies are crucial for understanding the physical and chemical properties of these compounds (Facey et al., 1996).
Synthesis of Complex Structures
- It is also used in the synthesis of complex molecules like illudinine and its derivatives, demonstrating its role in the construction of intricate chemical structures (Girija et al., 1991).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
methyl 5-oxo-7,8-dihydro-6H-naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMICDTYERUBTNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571232 | |
| Record name | Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
CAS RN |
144464-66-4 | |
| Record name | Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

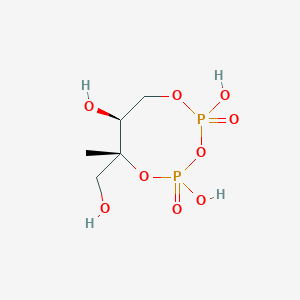
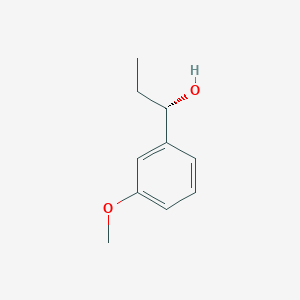
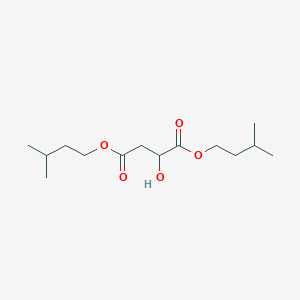
![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)
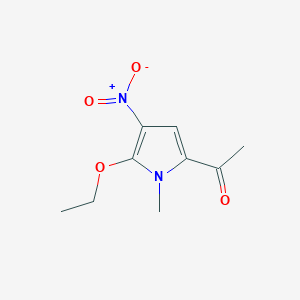
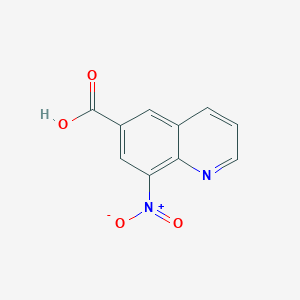
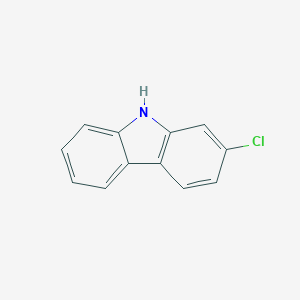
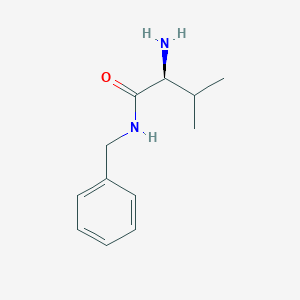
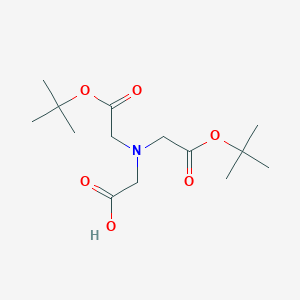
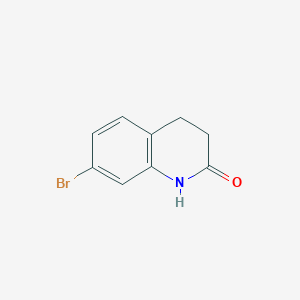
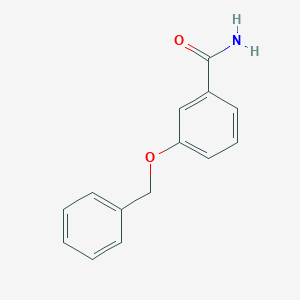

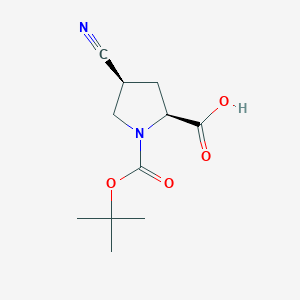
![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)